2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide

Lipophilicity Physicochemical properties SAR

2-(4-Bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide (CAS 1396845-47-8, molecular formula C₁₈H₁₈BrN₅O, MW 400.28 g/mol) is a fully synthetic, heterocyclic small molecule belonging to the 2-aryl-2H-tetrazole-5-carboxamide class. Its architecture comprises a central 2H-tetrazole ring N²-substituted with a 4-bromophenyl group and C⁵-functionalized as an N-(4-butylphenyl)carboxamide.

Molecular Formula C18H18BrN5O
Molecular Weight 400.28
CAS No. 1396845-47-8
Cat. No. B2626578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide
CAS1396845-47-8
Molecular FormulaC18H18BrN5O
Molecular Weight400.28
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H18BrN5O/c1-2-3-4-13-5-9-15(10-6-13)20-18(25)17-21-23-24(22-17)16-11-7-14(19)8-12-16/h5-12H,2-4H2,1H3,(H,20,25)
InChIKeyHBRKWRYPLMEDOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide (CAS 1396845-47-8): Core Identity and Scientific Positioning


2-(4-Bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide (CAS 1396845-47-8, molecular formula C₁₈H₁₈BrN₅O, MW 400.28 g/mol) is a fully synthetic, heterocyclic small molecule belonging to the 2-aryl-2H-tetrazole-5-carboxamide class . Its architecture comprises a central 2H-tetrazole ring N²-substituted with a 4-bromophenyl group and C⁵-functionalized as an N-(4-butylphenyl)carboxamide. This compound is a member of a focused library of 2-aryl-2H-tetrazole-5-carboxamides designed for photoaffinity labeling of aminergic G-protein coupled receptors (GPCRs), as reported by Zhukovsky et al. (2022) [1][2]. The tetrazole core serves as a metabolically stable bioisostere of the carboxylic acid moiety, while the 4-bromophenyl group provides a heavy-atom label and synthetic handle, and the 4-butylphenyl amide confers distinct lipophilicity [3].

Why 2-(4-Bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide Cannot Be Naively Replaced by Other Tetrazole-5-carboxamides


Tetrazole-5-carboxamides are not functionally interchangeable. Three structural variables dictate the pharmacological and physicochemical profile: (i) the regiochemistry of aryl substitution on the tetrazole ring (1H- vs. 2H-), (ii) the electronic nature of the 2-aryl substituent, and (iii) the N-amide substituent. The 2H-tetrazole isomer, as present in this compound, exhibits different tautomeric stability, dipole moment, and metabolic susceptibility compared to 1H- or 1-aryl-1H analogs [1]. The 4-bromophenyl group contributes a heavy atom (Br) that is absent in chloro, fluoro, or unsubstituted phenyl analogs, enabling distinct applications in X-ray crystallography and as a synthetic handle for cross-coupling . The N-(4-butylphenyl) carboxamide side chain provides a specific logP contribution (~3.47 predicted) that differs substantially from sec-butyl (logP ~1.8) or unsubstituted amide analogs [2]. These cumulative differences mean that even closely related analogs—such as 2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide (CAS 1396852-36-0) or N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide (CAS 1396843-47-2)—cannot be presumed to replicate the target compound's binding, solubility, or labeling behavior without explicit experimental validation.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide Versus Closest Analogs


Predicted logP and Molecular Weight Differentiation from N-Alkyl and N-Unsubstituted Analogs

The target compound exhibits a calculated logP of 3.47 (ZINC20) and molecular weight of 400.28 g/mol, positioning it in a distinctly more lipophilic chemical space compared to smaller N-alkyl analogs [1]. This logP difference of approximately 1.7 units relative to the sec-butyl analog translates to a theoretical ~50-fold increase in octanol-water partition coefficient, which has direct implications for membrane permeability, non-specific protein binding, and chromatographic retention behavior in purification workflows.

Lipophilicity Physicochemical properties SAR

Bromine-Enabled Synthetic Versatility: Cross-Coupling Handle vs. Methoxy or Unsubstituted Phenyl Analogs

The 4-bromophenyl substituent provides a chemically orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) that is absent in the corresponding 4-methoxyphenyl analog (CAS 1396843-47-2) [1]. Unlike the methoxy group—which is electron-donating and chemically inert under standard cross-coupling conditions—the bromine atom can be selectively substituted to generate diverse analog libraries from a single precursor, or can be utilized as an anomalous scatterer in X-ray crystallography for phase determination.

Cross-coupling Derivatization Chemical probe

2H-Tetrazole Regioisomer: Distinct Tautomeric Stability Relative to 1H-Tetrazole Isomers

The compound exists as the 2H-tetrazole (2-aryl-2H) isomer, which is thermodynamically favored for electron-deficient aryl substituents and exhibits different physicochemical and biological behavior compared to 1H-tetrazole (1-aryl-1H) isomers [1]. The 2-aryl-2H-tetrazole scaffold is specifically employed in the GPCR photoaffinity labeling library reported by Zhukovsky et al. (2022) due to its compatibility with the [3+2] cycloaddition synthetic route and its distinctive spatial presentation of the aryl group relative to the carboxamide [2]. Interchanging with a 1-aryl-1H-tetrazole analog would alter the vector of the aryl substituent by approximately 120°, potentially abolishing target engagement.

Tetrazole regiochemistry Tautomerism Metabolic stability

Heavy Atom (Br) for X-ray Crystallography: Advantage Over Non-Halogenated and Lighter Halogen Analogs

The presence of bromine (atomic number 35) provides anomalous scattering signal at Cu Kα and Mo Kα wavelengths commonly used in small-molecule and protein X-ray crystallography, with an f'' value of approximately 1.3 electrons at Mo Kα, sufficient for SAD/MAD phasing [1]. This capability is absent in the 4-methoxyphenyl analog (CAS 1396843-47-2) and weaker in 4-chlorophenyl analogs (Cl, Z=17, f'' ≈ 0.7 e⁻ at Mo Kα). The 4-fluorophenethyl analog (MW ~390) contains fluorine (Z=9), which provides negligible anomalous signal.

X-ray crystallography Anomalous scattering Structural biology

Defined Application Scenarios for 2-(4-Bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide Based on Established Evidence


Photoaffinity Labeling Probe Development for Aminergic GPCR Target ID

The compound is a member of a focused library designed by Zhukovsky et al. (2022) specifically for photoaffinity labeling of aminergic GPCRs [1]. The 2-aryl-2H-tetrazole scaffold provides the core recognition element, while the 4-bromophenyl and 4-butylphenyl groups can be used to modulate affinity and selectivity. Researchers developing covalent chemical probes for GPCR target deconvolution should prioritize this compound over non-brominated or 1H-tetrazole analogs, as the Br atom provides both a crystallographic tag and a diversification handle, and the 2H-regiochemistry is integral to the library design.

Fragment-Based and Structure-Guided Lead Optimization Requiring a Brominated Core Scaffold

In fragment growing or structure-guided optimization campaigns, the 4-bromophenyl group serves as a synthetic linchpin for parallel analog synthesis via Suzuki coupling, enabling rapid exploration of the aryl binding pocket [1]. The higher logP (3.47) of the 4-butylphenyl amide also biases the compound toward membrane-associated targets, making it more suitable for GPCR or ion channel programs than the more polar sec-butyl (logP ~1.8) or unsubstituted amide analogs.

Co-crystallography with Bromine Anomalous Phasing for Protein-Ligand Complexes

For structural biology groups solving co-crystal structures of tetrazole-based ligands bound to their protein targets, the bromine atom enables experimental SAD/MAD phasing without additional heavy-atom derivatization [1]. This is a practical procurement differentiator: purchasing the brominated compound avoids the need to screen non-brominated analogs followed by heavy-atom soaking, reducing experimental complexity and crystal handling risk.

SAR Studies Exploring N-Amide Lipophilicity Tolerance in Membrane Protein Targets

The N-(4-butylphenyl) substituent confers a predicted logP contribution that is measurably distinct from both shorter alkyl (sec-butyl) and more polar (fluorophenethyl) amide analogs [1][2]. Systematic SAR campaigns assessing the impact of amide lipophilicity on membrane permeability, off-target binding, or metabolic stability can use this compound as the upper-lipophilicity reference point within a matched molecular pair series, enabling quantitative deconvolution of lipophilicity-driven vs. structure-driven effects.

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